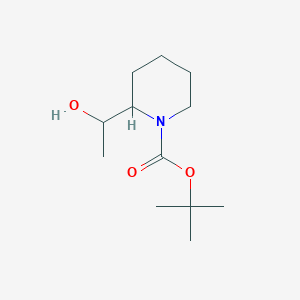

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

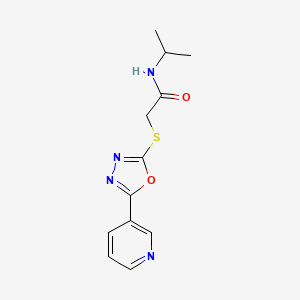

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives often involves multi-step reactions starting from piperidin-4-ylmethanol or similar precursors. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was achieved through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. They can be used to synthesize biologically active compounds such as nociceptin antagonists , and they have been utilized in the synthesis of key intermediates for drugs like Vandetanib and crizotinib . The derivatives can also be modified through reactions like amination to produce compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the intermolecular interactions and packing within the crystal lattice . The Hirshfeld surface analysis and fingerprint plots can be used to detail the intermolecular interactions, which are crucial for understanding the compound's stability and reactivity . Additionally, DFT calculations can predict the molecular electrostatic potential and frontier molecular orbitals, which are important for assessing the chemical reactivity of the compounds .

Aplicaciones Científicas De Investigación

Synthesis and Intermediates

- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

- Key Intermediate of Vandetanib : Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in the synthesis of Vandetanib (Wang et al., 2015).

Structural Studies

- X-ray Studies : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate have been analyzed via X-ray studies to understand their structural configuration (Didierjean et al., 2004).

Synthesis of Biological Active Alkaloids

- Synthesis of Sedridines and Coniine : The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a similar compound, were used to prepare biologically active alkaloids like sedridine and coniine (Passarella et al., 2005).

Molecular Structure and Synthesis Routes

- Molecular Structure of Cyclic Amino Acid Esters : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized, revealing insights into its molecular structure (Moriguchi et al., 2014).

- Synthesis of Piperidine Derivatives : Research on the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its conversion into tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates has provided valuable information on the creation of novel piperidine derivatives (Moskalenko & Boev, 2014).

Mecanismo De Acción

Target of Action

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, also known as Icaridin or Picaridin , is primarily targeted towards various arthropods such as mosquitos, ticks, gnats, flies, and fleas . It acts as an insect repellent, providing broad efficacy against these targets .

Mode of Action

The compound interacts with its targets by acting as a deterrent, making the host unattractive for feeding . It is applied directly on the skin or clothing, providing a protective barrier against various arthropods .

Biochemical Pathways

It is known that the compound interferes with the sensory mechanisms of arthropods, disrupting their ability to recognize and feed on hosts .

Result of Action

The primary result of the action of this compound is the prevention of bites from various arthropods . By acting as a repellent, it reduces the risk of transmission of diseases carried by these organisms .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other substances .

Propiedades

IUPAC Name |

tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTHUSLXQOXIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)